1,3-Dihydroisobenzofuran-1-ol
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Description
1,3-Dihydroisobenzofuran-1-ol is a compound with the molecular formula C8H8O2 . It is used as an intermediate in organic synthesis and pharmaceutical processes .
Synthesis Analysis
An efficient electrochemical method for the direct synthesis of complicated 1,3-diselenyl-dihydroisobenzofurans has been developed under external oxidant free conditions at room temperature from substituted o-divinylbenzenes and diselenides . Another method involves the acid/base-steered intramolecular hydroalkoxylation of aromatic alkynols with the promotion of cesium carbonate .
Molecular Structure Analysis
The molecular weight of this compound is 120.15 g/mol . The InChI Key is SFLGSKRGOWRGBR-UHFFFAOYSA-N . The compound has free spectra: 6 NMR, 3 FTIR, 1 Raman, and 1 MS (GC) .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in the synthesis of 1,3-diselenyl-dihydroisobenzofurans via electrochemical radical selenylation with substituted o-divinylbenzenes and diselenides . It can also undergo an acid/base-steered intramolecular hydroalkoxylation of aromatic alkynols .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 120.152 . It has an InChI Key of SFLGSKRGOWRGBR-UHFFFAOYSA-N . The compound has free spectra: 6 NMR, 3 FTIR, 1 Raman, and 1 MS (GC) .
Safety and Hazards
1,3-Dihydroisobenzofuran-1-ol should be handled with care. It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Properties
CAS No. |
59868-79-0 |
---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1,3-dihydro-2-benzofuran-1-ol |
InChI |
InChI=1S/C8H8O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,8-9H,5H2 |
InChI Key |
GPKWWXXWOOETJV-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(O1)O |
Canonical SMILES |
C1C2=CC=CC=C2C(O1)O |
Origin of Product |
United States |
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